molecular formula C11H11ClO4 B1298382 2-Ethoxy-4-formylphenyl 2-chloroacetate CAS No. 247225-91-8

2-Ethoxy-4-formylphenyl 2-chloroacetate

Cat. No.: B1298382
CAS No.: 247225-91-8
M. Wt: 242.65 g/mol
InChI Key: XKYXIOLLSAFYRF-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 2-chloroacetate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a formyl group, and a chloroacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl 2-chloroacetate typically involves the esterification of 2-ethoxy-4-formylphenol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 2-chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products include substituted esters or amides, depending on the nucleophile used.

    Oxidation: The major product is 2-ethoxy-4-formylphenyl acetic acid.

    Reduction: The major product is 2-ethoxy-4-hydroxyphenyl 2-chloroacetate.

Scientific Research Applications

2-Ethoxy-4-formylphenyl 2-chloroacetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound has been studied for its potential biological activity, including its role in inhibiting cancer cell growth.

    Medicine: Preclinical studies have shown promising results in drug development, particularly in the treatment of cancer.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 2-chloroacetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with the function of certain proteins involved in cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-formylphenyl acetate
  • 2-Ethoxy-4-formylphenyl propionate
  • 2-Ethoxy-4-formylphenyl butyrate

Uniqueness

2-Ethoxy-4-formylphenyl 2-chloroacetate is unique due to the presence of the chloroacetate group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and drug development.

Biological Activity

2-Ethoxy-4-formylphenyl 2-chloroacetate, a compound with the chemical formula C11_{11}H11_{11}ClO4_4, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Weight : 242.66 g/mol
  • CAS Number : 247225-91-8
  • Structure : The compound consists of an ethoxy group, a formyl group, and a chloroacetate moiety attached to a phenyl ring.

The biological activity of this compound is attributed to its interaction with various molecular targets. These interactions can influence several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to altered cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : The presence of the chloroacetate group suggests potential antimicrobial activity against various pathogens.

Biological Activity Overview

The compound has been studied for various biological activities:

Activity Description
AntioxidantPotential to scavenge free radicals and reduce oxidative stress.
AntimicrobialIn vitro studies indicate effectiveness against certain bacterial strains.
Anti-inflammatoryMay modulate inflammatory pathways, reducing cytokine production.
AntiproliferativeExhibits effects on cell proliferation in cancer cell lines.

Antimicrobial Activity

In one study, derivatives of chloroacetate were synthesized and tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives showed significant inhibitory effects with MIC values ranging from 0.78 to 1.56 μM, suggesting that this compound may have similar efficacy .

Antioxidant Properties

Research examining the antioxidant capacity of related compounds has shown that they can effectively scavenge reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative damage and may contribute to the therapeutic potential of this compound in diseases characterized by oxidative stress .

Anti-inflammatory Effects

Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role for this compound in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound Key Features Biological Activity
4-Chloro-3-nitrocinnamic acidContains nitro group; higher reactivityAntimicrobial, anti-inflammatory
Ethyl chloroacetateSimple ester; less complex structureLimited biological activity
Benzoylpyridine thiosemicarbazonesKnown for potent anti-tumor activityStrong antiproliferative effects

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-2-15-10-5-8(7-13)3-4-9(10)16-11(14)6-12/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYXIOLLSAFYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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